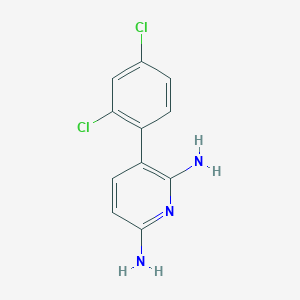
3-(2,4-Dichlorophenyl)pyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorophenyl)pyridine-2,6-diamine is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a pyridine ring substituted with two amino groups at positions 2 and 6, and a 2,4-dichlorophenyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)pyridine-2,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzaldehyde and 2,6-diaminopyridine.
Condensation Reaction: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with 2,6-diaminopyridine in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Commonly used solvents include ethanol, methanol, or water, and the reaction is typically carried out under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2,4-Dichlorophenyl)pyridine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Dichlorophenyl)pyridine-2,6-diamine
- 3-(2,5-Dichlorophenyl)pyridine-2,6-diamine
- 3-(2,6-Dichlorophenyl)pyridine-2,6-diamine
Uniqueness
3-(2,4-Dichlorophenyl)pyridine-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 2 and 4 on the phenyl ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H9Cl2N3 |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C11H9Cl2N3/c12-6-1-2-7(9(13)5-6)8-3-4-10(14)16-11(8)15/h1-5H,(H4,14,15,16) |
InChI Key |
VSQQDHYTDRVYOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(N=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


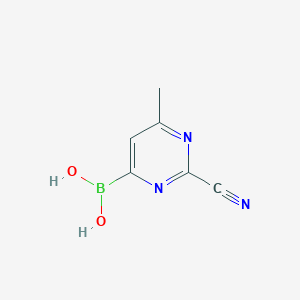
![[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea](/img/structure/B13995736.png)
![2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B13995746.png)
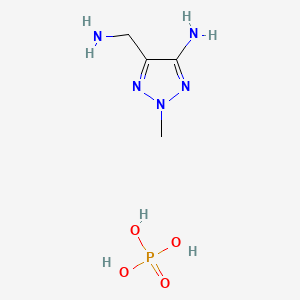
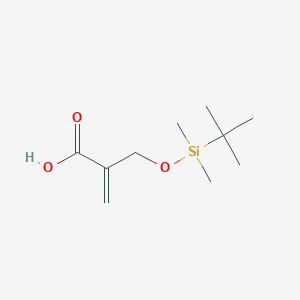
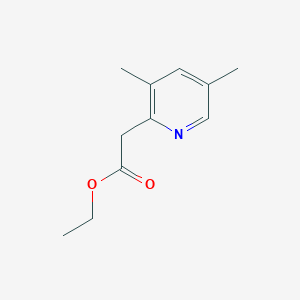
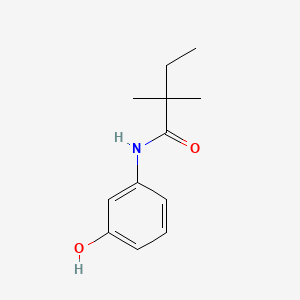
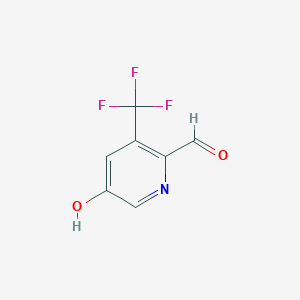
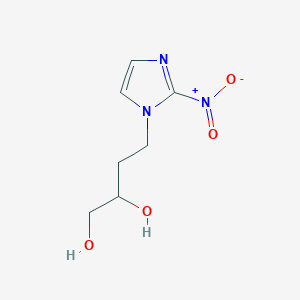

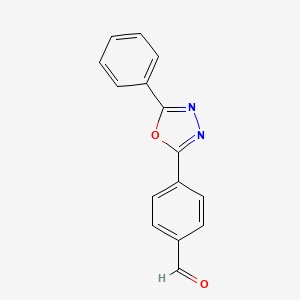
![(1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate](/img/structure/B13995796.png)
![2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995803.png)
![N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide](/img/structure/B13995815.png)
